3-Cyclopropylcyclobutan-1-one

Description

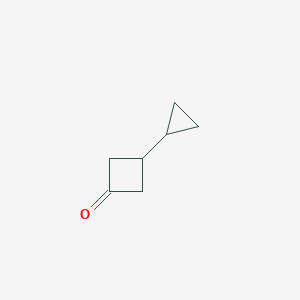

3-Cyclopropylcyclobutan-1-one (CAS 83961-08-4) is a bicyclic ketone featuring a cyclopropane ring fused to a cyclobutanone framework. Its molecular formula is inferred as C₇H₁₀O, combining the cyclobutanone (C₄H₆O) core with a cyclopropyl substituent (C₃H₅). The compound is commercially available at 95% purity, as noted in supplier catalogs .

Properties

IUPAC Name |

3-cyclopropylcyclobutan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O/c8-7-3-6(4-7)5-1-2-5/h5-6H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDMBQHUHTIYACE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2CC(=O)C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

110.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropylcyclobutan-1-one can be achieved through several methods. One common approach involves the cyclization of 2-iodoethyl-substituted olefins with zinc powder in a mixture of t-butyl alcohol and water . Another method includes the cyclization of 1,3-dihalopropanes with zinc powder in ethanol .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of organic synthesis and cyclopropane formation are applicable. Industrial production would likely involve optimized reaction conditions to maximize yield and purity, utilizing scalable processes such as continuous flow chemistry.

Chemical Reactions Analysis

Types of Reactions: 3-Cyclopropylcyclobutan-1-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert it into alcohols or alkanes.

Substitution: It can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

3-Cyclopropylcyclobutan-1-one has several applications in scientific research:

Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.

Biology: Its unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

Industry: Used in the synthesis of materials with specialized properties, such as polymers and advanced composites

Mechanism of Action

The mechanism of action of 3-Cyclopropylcyclobutan-1-one involves its interaction with molecular targets and pathways within biological systems. While specific details are not extensively documented, it is likely that the compound interacts with enzymes and receptors, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

3-Cyclopentylcyclobutan-1-one

- Structure : The cyclopentyl substituent replaces the cyclopropyl group, introducing a larger, less strained five-membered ring.

- Key Differences: Steric Effects: The bulkier cyclopentyl group may reduce reactivity in sterically sensitive reactions compared to the strained cyclopropyl analog.

3,3-Dimethylcyclobutanone (CAS 1192-33-2)

- Structure: Features two methyl groups at the 3-position of cyclobutanone instead of a cyclopropyl ring.

- Key Differences :

Spiro[2.3]hexan-5-one (CAS 20061-22-7)

- Structure: A spiro compound with a cyclopropane ring fused to a cyclopentanone.

- Molecular Formula : C₆H₈O (MW: 96.13 g/mol).

- Key Differences: Spiro Architecture: The spiro junction distributes strain differently compared to the fused cyclopropylcyclobutanone system. Applications: Spiro compounds are often explored in medicinal chemistry for their unique three-dimensionality, suggesting divergent utility compared to 3-Cyclopropylcyclobutan-1-one .

2-Cyclopropylcyclobutanol (CAS 1803581-28-3)

- Structure: Cyclobutanol derivative with a cyclopropyl substituent.

- Purity : 95% .

- Key Differences: Functional Group: The alcohol group (-OH) introduces hydrogen bonding capability, altering solubility and reactivity compared to the ketone. Redox Potential: The presence of a hydroxyl group makes this compound a candidate for oxidation reactions, unlike the stable ketone.

Biological Activity

3-Cyclopropylcyclobutan-1-one is a unique compound characterized by its cyclopropane and cyclobutane rings, which contribute to its diverse biological activities. This article aims to explore the biological activity of this compound, examining its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is represented by the molecular formula . The structural formula highlights its distinctive cyclopropyl and cyclobutane moieties, which are known to influence biological interactions significantly.

Table 1: Structural Characteristics of this compound

| Property | Value |

|---|---|

| Molecular Formula | C8H12O |

| Molecular Weight | 140.18 g/mol |

| Boiling Point | Not determined |

| Solubility | Soluble in organic solvents |

The biological activity of this compound can be attributed to several mechanisms:

Case Studies

Recent studies have explored the biological profiles of similar compounds, providing insights into the potential applications of this compound:

- Antimicrobial Activity : A study on cyclopropane derivatives demonstrated their effectiveness against Helicobacter pylori, suggesting that this compound may possess similar antimicrobial properties .

- Cytotoxicity Testing : Investigations into related compounds have shown selective cytotoxicity against various human tumor cell lines, indicating a promising avenue for further research on this compound's efficacy in cancer therapy .

Table 2: Summary of Biological Activities Related to Cyclopropane Derivatives

| Activity Type | Compound Example | Biological Activity Observed |

|---|---|---|

| Enzyme Inhibition | Cyclopropanol | Inhibition of ALDH |

| Antitumor | 6,8-Dichloro-3-formylchromone | Cytotoxicity against tumor cells |

| Antimicrobial | Cyclopropyl derivatives | Effective against H. pylori |

Recent Advances

Recent literature emphasizes the importance of cyclopropane derivatives in drug design due to their unique structural features. Computational studies have been employed to predict the biological activity profiles of these compounds, highlighting their interactions with various pharmacological targets .

Toxicological Considerations

While exploring the biological activities, it is crucial to consider the toxicological profiles associated with cyclopropane derivatives. Some studies indicated potential teratogenic and carcinogenic effects in certain contexts, necessitating careful evaluation during drug development processes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.